Ketoprofen methyl ester
Overview
Description
Ketoprofen methyl ester is a derivative of ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) known for its analgesic and antipyretic properties. This compound is often used in scientific research due to its enhanced solubility and bioavailability compared to ketoprofen. This compound is particularly valuable in the study of inflammation and pain management.
Mechanism of Action
Target of Action
Ketoprofen methyl ester primarily targets Cyclooxygenase-1 (COX-1) . COX-1 is a rate-limiting enzyme in the synthesis of pro-inflammatory prostanoids from arachidonic acid . It plays a crucial role in the inflammatory response to injury, infection, and disease .
Mode of Action
This compound acts as a prodrug . It penetrates the blood-brain barrier and undergoes hydrolysis to its pharmacologically active acid form . The anti-inflammatory effects of ketoprofen are believed to be due to the inhibition of COX-1 . This inhibition results in a decrease in the synthesis of pro-inflammatory prostanoids from arachidonic acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-1, this compound reduces the production of pro-inflammatory prostanoids, which are key mediators of inflammation and pain .
Pharmacokinetics
This compound is a prodrug that is designed to improve the bioavailability of ketoprofen . It crosses the blood-brain barrier and is subsequently hydrolyzed to its active form . The duodenum and jejunum regions of the intestine metabolize the ester to form active drugs and aid in absorption .
Result of Action
The result of this compound’s action is a reduction in inflammation and pain. In vivo imaging studies have shown that it can detect COX-1 activation in models of neuroinflammation and neurodegenerative disorders . Moreover, PET images revealed a high accumulation of this compound in the inflamed regions in rat brain .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound in plasma can vary between different species . Additionally, the hydrolytic activities in commercially purchased and freshly collected plasma may be different and species-dependent . Esterase inhibitors also have different effects on preventing hydrolysis of the ester-containing drugs in the plasma of different species .
Biochemical Analysis
Biochemical Properties
Ketoprofen methyl ester interacts with cyclooxygenase (COX), a rate-limiting enzyme in the synthesis of pro-inflammatory prostanoids from arachidonic acid . It has been reported that this compound can detect COX-1 activation in models of neuroinflammation and neurodegenerative disorders .
Cellular Effects
The cellular effects of this compound are primarily related to its interaction with COX-1. By detecting COX-1 activation, it can provide insights into the inflammatory response within cells
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with COX-1. It is believed to exert its effects at the molecular level through this interaction, potentially influencing enzyme activity and changes in gene expression .
Metabolic Pathways
It is known to interact with COX-1, but the specific enzymes or cofactors it interacts with, as well as its effects on metabolic flux or metabolite levels, require further study .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ketoprofen methyl ester typically involves the esterification of ketoprofen with methanol. One common method is the Fischer esterification, where ketoprofen is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Ketoprofen+MethanolH2SO4Ketoprofen methyl ester+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques such as distillation and crystallization are common to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ketoprofen methyl ester undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to ketoprofen and methanol.
Oxidation: The ester can be oxidized to form ketoprofen and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol group, forming ketoprofen alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ketoprofen and methanol.
Oxidation: Ketoprofen and various oxidation by-products.
Reduction: Ketoprofen alcohol.
Scientific Research Applications
Ketoprofen methyl ester is widely used in scientific research due to its improved solubility and bioavailability. Some key applications include:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Employed in studies of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: Investigated for its potential as a prodrug of ketoprofen, offering improved pharmacokinetic properties.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the therapeutic efficacy of ketoprofen.
Comparison with Similar Compounds
Ketoprofen methyl ester can be compared with other ester derivatives of nonsteroidal anti-inflammatory drugs, such as:
- Ibuprofen methyl ester
- Naproxen methyl ester
- Flurbiprofen methyl ester
Uniqueness
This compound is unique due to its specific pharmacokinetic properties, including enhanced solubility and bioavailability. This makes it particularly valuable in research and potential therapeutic applications where improved drug delivery is desired.
Conclusion
This compound is a versatile compound with significant applications in scientific research and potential therapeutic use. Its enhanced solubility and bioavailability make it a valuable tool in the study of inflammation, pain management, and drug delivery systems.
Properties
IUPAC Name |
methyl 2-(3-benzoylphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-12(17(19)20-2)14-9-6-10-15(11-14)16(18)13-7-4-3-5-8-13/h3-12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOCOYIPJQMGTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346303 | |
Record name | Ketoprofen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
47087-07-0 | |
Record name | Ketoprofen methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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